8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S/c1-16-3-5-19(13-17(16)2)32(28,29)22-15-26-21-6-4-18(25)14-20(21)23(22)27-9-7-24(8-10-27)30-11-12-31-24/h3-6,13-15H,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDDONFHVWRAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluoroquinoline Core: This step involves the synthesis of the 6-fluoroquinoline moiety through a series of reactions, including halogenation and cyclization.
Introduction of the Sulfonyl Group: The 3,4-dimethylphenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and appropriate bases.
Spirocyclization: The final step involves the formation of the spirocyclic structure, which is achieved through cyclization reactions that link the dioxa-azaspirodecane framework to the fluoroquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinoline ring or the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving quinoline derivatives.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its unique structural features.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The fluoroquinoline moiety is known to interact with DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This interaction inhibits the enzymes’ activity, leading to the disruption of DNA processes and ultimately cell death. Additionally, the sulfonyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their properties:
Key Comparative Insights:
Substituent Effects on Lipophilicity: The 6-fluoroquinoline group in the target compound likely increases polarity compared to the 6-methylquinoline analog (XLogP3: 4.2 vs. 4.2), but fluorine’s electronegativity may enhance target binding via dipole interactions . Sulfonimidoyl derivatives (e.g., 8-(4-fluorophenylsulfonimidoyl)-1,4-dioxa-8-azaspiro[4.5]decane) exhibit reduced logP values (HRMS data) compared to sulfonyl analogs, suggesting improved solubility .
Synthetic Efficiency: Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) are widely used for spirocyclic derivatives, yielding >80% in optimized conditions (e.g., Compound 3B and 30) . Microwave-assisted synthesis (e.g., ) achieves 97% yield for related quinoline-spiro compounds, highlighting scalability .
The 3,4-dimethylphenylsulfonyl group in the target compound may enhance steric bulk and selectivity compared to smaller substituents (e.g., 4-fluorophenyl) .
Structural Characterization :
- NMR and IR data for analogs (e.g., Compound 30) confirm the spirocyclic structure’s stability, with characteristic peaks for N-H (3348 cm⁻¹) and aromatic C-H stretches .
Biological Activity
The compound 8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane , often referred to as DMF-Q, is a synthetic organic molecule belonging to the fluoroquinolone class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications. Its unique structure combines a quinoline core with a sulfonyl group and a fluorine atom, which are critical for its reactivity and biological functions.
Chemical Structure and Properties
The molecular formula of DMF-Q is , with a molecular weight of approximately 331.4 g/mol. The compound features a complex structure that includes both dioxane and spirodecane moieties, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄FNO₃S |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 1708401-66-4 |
| Purity | Minimum 95% |
Antimicrobial Properties
Research indicates that DMF-Q exhibits significant antimicrobial activity against a broad spectrum of bacteria, including resistant strains. The compound's mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. In vitro studies have shown that DMF-Q is effective against various Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.
Case Studies
-
In Vitro Efficacy Against Resistant Strains :
A study evaluated DMF-Q against methicillin-resistant Staphylococcus aureus (MRSA) and found that it inhibited growth at concentrations lower than those required for traditional antibiotics like ciprofloxacin. This suggests potential use in treating infections caused by resistant bacteria . -
Mechanistic Studies :
Another investigation focused on the biochemical pathways affected by DMF-Q. The results indicated that the compound disrupts the normal function of bacterial cell membranes, leading to increased permeability and eventual cell lysis .
The biological activity of DMF-Q can be attributed to its interaction with specific molecular targets:
- DNA Gyrase Inhibition : The compound binds to the enzyme, preventing DNA supercoiling necessary for replication.
- Membrane Disruption : The sulfonyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased permeability and cell death.
Comparative Analysis
To better understand the efficacy of DMF-Q, it can be compared with other fluoroquinolones:
| Compound | Activity Spectrum | Resistance Profile |
|---|---|---|
| Ciprofloxacin | Broad-spectrum | Resistance common |
| Levofloxacin | Broad-spectrum | Resistance emerging |
| DMF-Q | Broad-spectrum with enhanced activity against resistant strains | Lower resistance observed |
Q & A
Q. What are the common synthetic routes for preparing 8-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce the spirocyclic moiety. For example, 1,4-dioxa-8-azaspiro[4.5]decane reacts with halogenated quinoline derivatives (e.g., 3-bromo-6-fluoroquinoline) under palladium catalysis (e.g., Pd₂dba₃, CyJohnPhos ligand) in degassed dioxane at 120°C for 12–24 hours . Key intermediates are purified via column chromatography (SiO₂, EtOAc/hexanes) and characterized using ¹H/¹³C NMR, HRMS, and FTIR to confirm regioselectivity and functional group integrity. For example, spirocyclic intermediates exhibit distinct NMR signals for the dioxolane protons (δ 3.8–4.2 ppm) and sulfonyl groups (δ 7.5–8.0 ppm for aryl protons) .
Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via vapor diffusion (e.g., chloroform/hexane). Data collection is performed using a synchrotron or Mo-Kα radiation source. SHELXL (part of the SHELX suite) is widely used for refinement due to its robustness in handling small-molecule datasets. Key parameters include R-factor optimization (<5%) and validation using CCDC tools .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling step between the quinoline and spirocyclic moieties?
- Methodological Answer : Catalyst selection and solvent choice critically impact yields. A comparative study shows:
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd₂dba₃/CyJohnPhos | Dioxane | 120 | 81 | |
| Pd(OAc)₂/XPhos | Toluene | 110 | 68 | |
| Microwave-assisted | DMF | 150 | 75 |
Q. Key findings :
Q. What strategies resolve contradictions in NMR and X-ray data for structural confirmation?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ring puckering in the spirocyclic system). Multi-technique validation is essential:
Q. How does the sulfonyl group influence bioactivity, and what structural analogs are promising for SAR studies?
- Methodological Answer : The 3,4-dimethylphenylsulfonyl group enhances binding to ATPase domains (e.g., p97) via hydrophobic and π-stacking interactions. SAR Insights :
- Replacement with 4-trifluoromethylbenzophenone (see 4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone ) increases lipophilicity (logP +0.5) but reduces solubility .
- Fluoroquinoline vs. indole substitution alters IC₅₀ values by 10-fold in kinase assays .
Data Contradiction Analysis
Q. Why do reported melting points vary for derivatives of this compound?
- Methodological Answer : Variations arise from polymorphism or residual solvents. For example:
- 8-(3-(1H-Indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane has a reported mp of 142–143°C (EtOAc/hexanes) vs. 135–137°C (CH₂Cl₂ recrystallization) due to solvate formation .
- Thermogravimetric analysis (TGA) can differentiate between polymorphs (weight loss <1% for unsolvated forms) .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
